(2-Chloro-4-ethoxy-5-methylphenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-4-ethoxy-5-methylphenyl)(methyl)sulfane: is an organic compound with the molecular formula C10H13ClOS and a molecular weight of 216.73 g/mol . This compound is characterized by the presence of a chloro, ethoxy, and methyl group attached to a phenyl ring, along with a methylsulfane group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-ethoxy-5-methylphenyl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-ethoxy-5-methylphenol and methylsulfanyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include continuous monitoring and automation to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (2-Chloro-4-ethoxy-5-methylphenyl)(methyl)sulfane can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfane form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the sulfane compound.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-Chloro-4-ethoxy-5-methylphenyl)(methyl)sulfane is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various organic compounds.
Biology
The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They are evaluated for their efficacy in treating certain diseases and conditions.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is employed in the formulation of products requiring specific chemical properties.
Mechanism of Action
The mechanism of action of (2-Chloro-4-ethoxy-5-methylphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-4-ethoxyphenyl)(methyl)sulfane
- (2-Chloro-5-methylphenyl)(methyl)sulfane
- (2-Chloro-4-ethoxy-5-methylphenyl)(ethyl)sulfane
Uniqueness
(2-Chloro-4-ethoxy-5-methylphenyl)(methyl)sulfane is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H13ClOS |
---|---|
Molecular Weight |
216.73 g/mol |
IUPAC Name |
1-chloro-5-ethoxy-4-methyl-2-methylsulfanylbenzene |
InChI |
InChI=1S/C10H13ClOS/c1-4-12-9-6-8(11)10(13-3)5-7(9)2/h5-6H,4H2,1-3H3 |
InChI Key |
YVRVFZWCOAUPGB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)SC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.